2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a sulfanylacetamide backbone and a 3-nitrophenyl substituent. Its structure integrates a dioxopyrido-pyrimidine core, which is substituted with a 2-methylpropyl group at position 6 and methyl groups at positions 1 and 2. The synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, as inferred from analogous protocols in pyrimidine chemistry .
Properties
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-12(2)8-13-10-22-19-17(20(28)25(4)21(29)24(19)3)18(13)32-11-16(27)23-14-6-5-7-15(9-14)26(30)31/h5-7,9-10,12H,8,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUZKOZDUEBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-nitrophenyl)acetamide represents a novel class of pyrido[2,3-d]pyrimidine derivatives that exhibit significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H23N5O5S
- Molecular Weight : 457.5 g/mol
- Structure : The compound features a pyrido[2,3-d]pyrimidine core with a sulfanyl group and an acetamide moiety that may facilitate interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound may possess anticancer properties and other pharmacological effects due to its structural characteristics. The following sections detail its biological activities based on various research findings.
Anticancer Activity
Research indicates that similar pyrido[2,3-d]pyrimidine compounds have shown promising anticancer effects through several mechanisms:
- Enzyme Inhibition : Compounds in this class have been reported to inhibit key enzymes involved in nucleic acid synthesis, disrupting cancer cell proliferation. For instance, the inhibition of EGFR (Epidermal Growth Factor Receptor) kinase has been highlighted:
- Cell Growth Suppression : These compounds can induce apoptosis or cell cycle arrest in various cancer cell lines:
The proposed mechanisms through which this compound exerts its biological effects include:
- Targeting Kinases : The compound may selectively inhibit kinases critical for tumor growth.
- Cell Cycle Disruption : Inducing apoptosis or halting the cell cycle progression in cancer cells is a significant pathway for its anticancer activity.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to others in its class, the following table summarizes key findings from recent studies:
| Compound Name | IC50 (nM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| 2-{[1,3-dimethyl-6-(2-methylpropyl)-...]} | 13 | EGFR L858R/T790M | Kinase inhibition |
| Pyrido[2,3-d]pyrimidine derivative A1 | >50 | A549 | Cell cycle arrest |
| Thienopyrimidine B1 | 0.297 | NCI-H1975 | Apoptosis induction |
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrido[2,3-d]pyrimidine compounds:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer potential using MTT assays. Compounds with specific substitutions showed enhanced activity against cancer cell lines .
- Enzyme Inhibition Studies : Research indicated that certain derivatives exhibited strong inhibitory effects on enzymes like acetylcholinesterase and urease, suggesting potential for broader therapeutic applications beyond oncology .
- Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins at the molecular level, enhancing understanding of their mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- The target compound’s synthesis likely mirrors ’s Pd-catalyzed methodology, which is efficient for aryl-amine bond formation but may require stringent conditions (e.g., anhydrous DMF) .
- Higher yields in (94%) highlight the efficiency of multicomponent reactions compared to stepwise syntheses .
Bioactivity and Spectral Profiling
Table 3: Bioactivity and Spectroscopic Data
Key Observations :
- Bioactivity Clustering : Compounds with pyrimidine cores (e.g., and target compound) may cluster into groups targeting nucleotide metabolism enzymes, as seen in hierarchical bioactivity analyses .
- NMR Correlations : The target compound’s sulfanyl and acetamide protons may exhibit shifts similar to ’s SCH2 (δ 4.12) and NHCO (δ 10.10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
